molecular formula C26H23NO6 B3996171 6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}PENTANOATE

6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}PENTANOATE

Cat. No.: B3996171
M. Wt: 445.5 g/mol
InChI Key: DDWRSVSCGOLCJP-UHFFFAOYSA-N
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Description

“6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]norvalinate” is a chemical compound with the linear formula C26H23NO6S . It has a molecular weight of 477.54 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

A straightforward synthesis of functionalized 6H-benzo[c]chromenes has been developed . This three-step synthetic sequence starts from variously substituted salicylaldehydes and α,β-unsaturated carbonyl compounds to form the chromene core . The de novo ring-forming key step is based on a highly regioselective intermolecular Diels–Alder cycloaddition between 3-vinyl-2H-chromenes and methyl propiolate, followed by oxidative aromatization of the cyclohexadiene cycloadduct intermediate to obtain the final products .


Molecular Structure Analysis

The molecular structure of “6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]norvalinate” is defined by its linear formula C26H23NO6S . The compound has a molecular weight of 477.54 .


Physical and Chemical Properties Analysis

The physical and chemical properties of “6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]norvalinate” are defined by its linear formula C26H23NO6S . It has a molecular weight of 477.54 .

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . Sigma-Aldrich does not collect analytical data for this product. Buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

Properties

IUPAC Name

(6-oxobenzo[c]chromen-3-yl) 2-(phenylmethoxycarbonylamino)pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO6/c1-2-8-22(27-26(30)31-16-17-9-4-3-5-10-17)25(29)32-18-13-14-20-19-11-6-7-12-21(19)24(28)33-23(20)15-18/h3-7,9-15,22H,2,8,16H2,1H3,(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDWRSVSCGOLCJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)OC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2)NC(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}PENTANOATE
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6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}PENTANOATE
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6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}PENTANOATE
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6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}PENTANOATE
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6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}PENTANOATE
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6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}PENTANOATE

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